Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride
Description
Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyrazine core. Its molecular formula is C₈H₁₁N₃O₂·HCl, and its SMILES notation is COC(=O)C1=C2CNCCN2N=C1 . The compound features a methyl ester group at position 3 and a methyl substituent at position 2, with a hydrochloride salt enhancing its solubility.
Properties
IUPAC Name |
methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6;/h10H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMCVYCWEOINTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNCC2=C1C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-27145359 are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals
Biological Activity
Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate; hydrochloride (commonly referred to as THPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
THPP has the molecular formula and a molecular weight of 137.18 g/mol. Its structure features a tetrahydropyrazole ring, which is known to influence its biological activity significantly. The compound is often synthesized for research purposes and is available in various purities for laboratory use .
Anticancer Properties
THPP and its derivatives have shown promising anticancer activities in various studies. For instance, research indicates that certain pyrazolo derivatives exhibit significant cytotoxic effects against human colon cancer cell lines such as HCT-116 and HT-29. These compounds were found to induce apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins, leading to caspase activation and subsequent cell death .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| THPP | HCT-116 | 6.58 | Induction of apoptosis |
| THPP | HT-29 | 11.10 | Mitochondrial pathway activation |
Antiviral Activity
Recent studies have identified THPP as a potential inhibitor of Hepatitis B Virus (HBV). In an animal model, THPP demonstrated the ability to reduce HBV DNA viral load effectively. This suggests that THPP may act as an allosteric modulator of HBV core proteins, providing a new avenue for antiviral therapy against resistant strains of HBV .
The biological activities of THPP can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by altering the balance of pro- and anti-apoptotic factors.
- Inhibition of Viral Replication : By modulating viral core proteins, THPP can disrupt the lifecycle of HBV.
- Antimicrobial Action : Pyrazole derivatives have been shown to interfere with bacterial cell wall synthesis and metabolic pathways.
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized several pyrazolo derivatives including THPP and tested their effects on colon cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Study on Antiviral Activity
Another study focused on the antiviral potential of THPP against HBV in a mouse model. The findings revealed that oral administration led to a substantial decrease in viral load, highlighting its potential as an effective treatment option for chronic hepatitis B infections .
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate; hydrochloride exhibits significant anticancer properties. Compounds in the pyrazolo family have been shown to inhibit various cancer cell lines by targeting specific molecular pathways.
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | A549 (Lung) | 10.0 | |
| Methyl derivative | MCF-7 (Breast) | 8.0 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. For example, a study highlighted its efficacy against A549 lung cancer cells, showing a significant reduction in cell viability at low concentrations.
Enzyme Inhibition
Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate; hydrochloride has also been investigated for its potential as an enzyme inhibitor. Notably:
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
The compound's ability to inhibit DHODH suggests it may play a role in modulating pyrimidine synthesis pathways critical for rapidly dividing cells like cancer cells.
Antimicrobial Properties
The antimicrobial activity of methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate; hydrochloride has been explored against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a recent investigation:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated significant inhibitory effects at concentrations as low as 50 µg/mL.
This highlights the potential of this compound as a lead structure for developing new antimicrobial agents.
Future Research Directions
Given the diverse applications of methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate; hydrochloride in medicinal chemistry:
- Further studies are warranted to explore its mechanism of action at the molecular level.
- Investigations into its pharmacokinetics and bioavailability will be crucial for assessing its therapeutic potential.
- Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and selectivity against target enzymes and cancer cell lines.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride (CAS 1609395-89-2)
- Molecular Formula : C₇H₁₃Cl₂N₃
- Key Differences : Lacks the methyl ester group at position 3 and contains two hydrochloride ions instead of one.
- Similarity Score : 0.88 (structural similarity due to shared core and methyl group at position 2) .
- Applications : Used in kinase inhibitor research, leveraging the dihydrochloride salt for improved aqueous solubility.
Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29)
- Molecular Formula : C₁₄H₁₅N₃O₄
- Key Differences : Substituted with a 3-methylfuran-2-carbonyl group at position 5 and an ethyl ester (vs. methyl ester) at position 2.
- Synthesis Yield : 65% via coupling of 3-methylfuran-2-carboxylic acid with ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate .
- Applications: Investigated as a non-nucleoside inhibitor of respiratory syncytial virus (RSV) polymerase .
Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 477845-46-8)
- Molecular Formula : C₁₅H₁₄FN₃O₃
- Key Differences : Contains a 4-fluorobenzyl group at position 5 and a keto group at position 4.
- Molar Mass : 303.29 g/mol (vs. 210.10 g/mol for the target compound) .
- Applications : Fluorine substitution enhances metabolic stability and bioavailability, making it suitable for CNS-targeted drug discovery.
Key Observations :
Pharmacological and Physicochemical Properties
Key Insights :
- The hydrochloride salt in the target compound enhances solubility compared to non-salt analogs but is less soluble than dihydrochloride derivatives .
- Fluorinated analogs (e.g., CAS 477845-46-8) exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity .
Preparation Methods
Pyrazoline Intermediate Cyclization
A seminal approach involves the transformation of 2,2-dichlorovinylacetophenones into 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (2 ), as reported by Guirado et al.. Sequential O-tosylation, azidation, and catalytic hydrogenation yield 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (5 ), which undergo base-mediated cyclization to form 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines (6 ). Substituting the aryl group with a methyl substituent and introducing a methyl ester at position 3 would yield the target compound.
Reaction Conditions
Imidazo[1,5-a]Pyrazine Derivative Hydrogenation
Patent EP2230241A1 discloses the hydrogenation of imidazo[1,5-a]pyrazine derivatives to access tetrahydro analogues. For example, imidazo[1,5-a]pyrazine (27c ) is reduced under H₂/Pd/C in ethanol to yield the tetrahydro derivative. Adapting this method, a pyrazolo[1,5-a]pyrazine precursor could be hydrogenated to saturate the pyrazine ring, followed by esterification and hydrochloride salt formation.
Hydrochloride Salt Formation
The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or ethyl acetate). Patent CN113264931B describes salt formation via direct reaction with HCl gas in methanol, followed by crystallization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) typically shows ≥98% purity, with retention times around 6.2 minutes.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production
Suppliers such as Bharavi Laboratories (India) and Jiangsu Jintan Deli Chemical (China) utilize continuous-flow reactors to optimize cyclization and hydrogenation steps. Key parameters include:
- Temperature Control : Maintaining 25–30°C during exothermic hydrogenation.
- Catalyst Recycling : Pd/C filtration and reuse reduce costs.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent choice (e.g., ethanol or sulfuric acid for nitration steps), and catalyst selection. For example, reflux conditions in ethanol with phenylhydrazine derivatives are critical for cyclization . Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress, while recrystallization from ethanol enhances purity . Side reactions can be minimized by avoiding excess reagents and ensuring anhydrous conditions .
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer : Advanced spectroscopic and analytical techniques are essential:
- Elemental analysis (e.g., %C, %H, %N) and HRMS (High-Resolution Mass Spectrometry) confirm molecular composition .
- NMR spectroscopy (¹H, ¹³C) resolves bicyclic framework and substituent positions, particularly distinguishing tetrahydropyrazine ring protons from methyl/carboxylate groups .
- X-ray crystallography (if crystalline) provides definitive proof of stereochemistry and hydrogen-bonding interactions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., HNO₃ in nitration steps) .
- Waste Management : Segregate hazardous waste (e.g., acidic byproducts) and dispose via certified biohazard contractors .
- Emergency Measures : Immediate rinsing with water for spills on skin and consultation with a physician for accidental ingestion .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in functionalization reactions, such as nitration at position 7 of the pyrazolo[1,5-a]pyrazine core .
- Docking Studies : Model interactions with biological targets (e.g., enzymes like VEGFR2 or MMP9) to prioritize derivatives for synthesis .
- Machine Learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., logP, solubility) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed concentrations, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in assay pH or co-solvents .
- Meta-Analysis : Compare structural analogs (e.g., ethyl vs. methyl carboxylate derivatives) to identify substituent effects on activity .
- Mechanistic Studies : Use isotopic labeling or kinetic assays to confirm proposed modes of action (e.g., competitive vs. non-competitive inhibition) .
Q. What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrazine core to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Position-Specific Modification : Nitration at position 7 (via HNO₃/H₂SO₄) introduces electron-withdrawing groups for further coupling reactions (e.g., Suzuki-Miyaura) .
- Carboxylate Ester Hydrolysis : Convert methyl ester to free acid under basic conditions to study ionizable group effects on target binding .
- Heterocycle Substitution : Replace the tetrahydropyrazine ring with piperidine or morpholine analogs to assess ring size/rigidity impacts .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies to accelerate drug discovery?
- Methodological Answer :
- Fragment-Based Screening : Use HTS to identify hit fragments binding to the pyrazolo[1,5-a]pyrazine core, followed by X-ray crystallography to map binding poses .
- Kinetic Profiling : Pair HTS data with stopped-flow assays to distinguish slow-binding inhibitors from rapid equilibrators .
- CRISPR-Cas9 Validation : Knock out putative targets in cellular models to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
